![molecular formula C15H19Cl2N3 B2717081 [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride CAS No. 2287331-41-1](/img/structure/B2717081.png)
[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of a variety of chemical reactions . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds. They contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Quinoline derivatives exhibit a broad range of chemical and biological properties . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinoline is an amphoteric compound, meaning it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
1. Use in Fluorescent Chemosensors
A compound structurally similar to [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride was used to create a new zinc ion sensor, demonstrating high selectivity and sensitivity in aqueous solutions. This innovation showcases the compound's potential in developing selective fluorescence-based sensors for metal ions (Kim et al., 2013).
2. Antimicrobial Properties
Research involving similar chemical structures has led to the synthesis of derivatives with promising antimicrobial properties. These compounds showed significant activity against various strains of microorganisms, highlighting their potential in developing new antimicrobial agents (El-Gamal et al., 2016).
3. Antitubercular Agent Development
Studies have been conducted on compounds closely related to this compound for their antitubercular efficacy. These compounds were tested against Mycobacterium tuberculosis, with several showing high effectiveness, suggesting their potential in treating tuberculosis (Kantevari et al., 2011).
4. Catalytic Applications
Compounds with similar structures have been used in catalysis, particularly in polymerization reactions. They have been shown to exhibit good catalytic activities, which could be crucial in industrial chemical processes (Sun et al., 2007).
5. Synthesis of Novel Organic Compounds
These compounds play a vital role in the synthesis of new organic compounds with various applications. They have been instrumental in creating new molecular structures, contributing to advancements in organic chemistry (Hille et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions in the field of quinoline derivatives involve the design, synthesis, and evaluation of novel derivatives with improved therapeutic effects . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.2ClH/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18;;/h1-2,4,6-8,11H,3,5,9-10,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAANGCNXIRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)
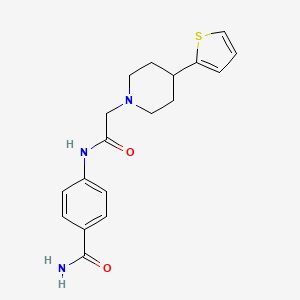
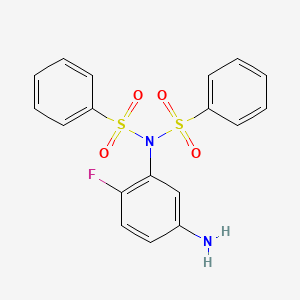
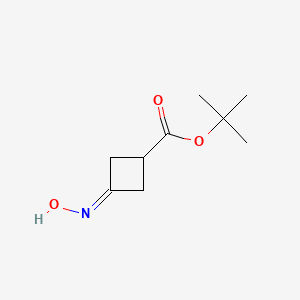
![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)
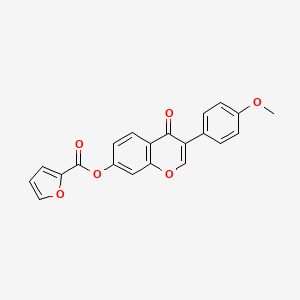
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
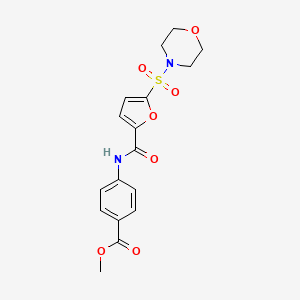
![3-[(2-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2717012.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2717014.png)
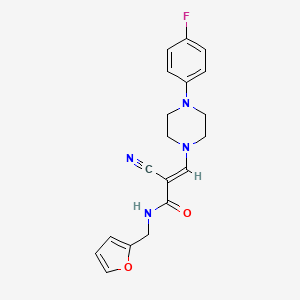

![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)